molecular formula C7H8N2 B1279026 2,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 26187-29-1

2,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B1279026
CAS RN: 26187-29-1
M. Wt: 120.15 g/mol
InChI Key: BZSMKTGDBPDVAR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific compound of interest, 2,5-dimethyl-1H-pyrrole-3-carbonitrile, features methyl groups at the 2 and 5 positions and a carbonitrile group at the 3 position of the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent leads to the formation of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields, as demonstrated in one study . This method has been utilized to synthesize photochromic diarylethenes with a disulfide bridge. Although the specific synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, a study on a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, employed NMR, UV-Vis, FT-IR, and mass spectroscopy, along with DFT and AIM theoretical studies, to analyze the molecular structure and interactions . These techniques could similarly be applied to 2,5-dimethyl-1H-pyrrole-3-carbonitrile to gain insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including oxidative coupling and polymerization. One study investigated the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole, which is structurally similar to the compound of interest . The study found that the major product of the oxidation was a trimer, and it also identified several minor products resulting from nucleophilic attacks by residual water. These findings suggest that 2,5-dimethyl-1H-pyrrole-3-carbonitrile could also participate in similar oxidative processes, potentially leading to the formation of oligomers or polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrrole ring can affect the compound's stability, reactivity, and interaction with other molecules. The study of anion-anion assembly in compounds containing pyrrole units revealed the formation of polyanionic chains through hydrogen bonding . This indicates that 2,5-dimethyl-1H-pyrrole-3-carbonitrile could also exhibit unique properties based on its ability to engage in specific intermolecular interactions.

Scientific Research Applications

Progesterone Receptor Modulation

2,5-Dimethyl-1H-pyrrole-3-carbonitrile derivatives have been studied for their potential as progesterone receptor modulators. Research indicates that variations in the structure of these compounds, particularly the size of the 3,3-dialkyl substituent, can influence their function as either agonists or antagonists of the progesterone receptor. This has implications for applications in female healthcare, including contraception and the treatment of conditions like fibroids and endometriosis (Fensome et al., 2008).

Antibacterial Activity

Studies have demonstrated the potential antibacterial properties of compounds containing 2,5-dimethyl-1H-pyrrole-3-carbonitrile. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli (Vazirimehr et al., 2017).

Photochromic Properties

Research involving 2,5-dimethyl-1H-pyrrole-3-carbonitrile derivatives has led to the development of photochromic compounds. These materials change color when exposed to light, a property that can be exploited in various technological applications, such as smart windows and optical data storage (Belikov et al., 2015).

Corrosion Inhibition

Certain pyrrole-carbonitrile derivatives, including those related to 2,5-dimethyl-1H-pyrrole-3-carbonitrile, have been studied as corrosion inhibitors. Their effectiveness in protecting materials like mild steel in corrosive environments such as acidic conditions has been documented, making them potentially valuable in industrial applications (Verma et al., 2015).

Insecticidal Applications

Derivatives of 2,5-dimethyl-1H-pyrrole-3-carbonitrile have been explored as potential insecticidal agents. Some of these compounds have shown significant bioefficacy against pests like the cotton leafworm, Spodoptera littoralis, suggesting their potential use in agricultural pest control (Abdelhamid et al., 2022).

Safety And Hazards

When heated to decomposition, 2,5-Dimethyl-1H-pyrrole-3-carbonitrile emits toxic fumes . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

2,5-dimethyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSMKTGDBPDVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447094
Record name 2,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1H-pyrrole-3-carbonitrile

CAS RN

26187-29-1
Record name 2,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yamamoto, N Matsunaga, T Hitaka… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 4-phenylpyrrole derivatives D were designed, synthesized, and evaluated for their potential as novel orally available androgen receptor antagonists therapeutically effective …
Number of citations: 27 www.sciencedirect.com
FC Asogwa, EC Agwamba, H Louis, MC Muozie… - Chemical Physics …, 2022 - Elsevier
Prostate cancer that is resistant to castration has been a prominent health challenge in the lives of men, particularly older men. This study looks at the spectroscopic properties, density …
Number of citations: 77 www.sciencedirect.com
N Shibata, K Nagai, Y Morita, O Ujikawa… - Journal of medicinal …, 2018 - ACS Publications
Targeted protein degradation using small molecules is a novel strategy for drug development. We have developed hybrid molecules named specific and nongenetic inhibitor of …
Number of citations: 147 pubs.acs.org

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